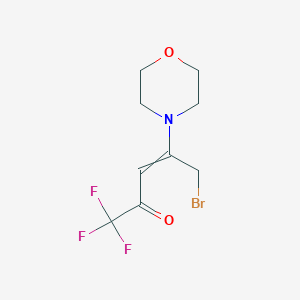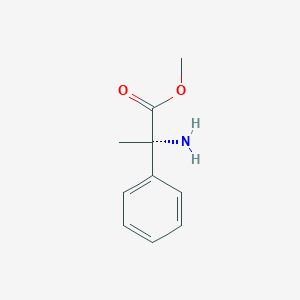
(+)-2-Phenyl-D-alanine methyl ester
Overview
Description
(+)-2-Phenyl-D-alanine methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This specific ester is derived from 2-Phenyl-D-alanine, an amino acid, and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fischer Esterification: This method involves the reaction of 2-Phenyl-D-alanine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Reaction with Acid Chlorides: 2-Phenyl-D-alanine can be reacted with methanol in the presence of an acid chloride to form the ester. This method is often used when a more reactive intermediate is required.
Industrial Production Methods: Industrial production of (+)-2-Phenyl-D-alanine methyl ester typically involves large-scale Fischer esterification due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: (+)-2-Phenyl-D-alanine methyl ester can undergo hydrolysis in the presence of an acid or base to yield 2-Phenyl-D-alanine and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by an acid or base.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Acid or base catalysts with the desired alcohol.
Major Products:
Hydrolysis: 2-Phenyl-D-alanine and methanol.
Reduction: 2-Phenyl-D-alaninol.
Transesterification: New ester and methanol.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Studied for its potential role in metabolic pathways.
- Used in the synthesis of peptides and proteins.
Medicine:
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical compounds.
Industry:
- Utilized in the production of fragrances and flavors.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (+)-2-Phenyl-D-alanine methyl ester involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed to release 2-Phenyl-D-alanine, which can then participate in metabolic pathways. The ester itself can act as a substrate for enzymes involved in ester hydrolysis.
Comparison with Similar Compounds
Methyl 2-Phenylalaninate: Similar structure but lacks the chiral center.
Ethyl 2-Phenylalaninate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness:
- The presence of the chiral center in (+)-2-Phenyl-D-alanine methyl ester makes it unique compared to its non-chiral counterparts.
- Its specific stereochemistry can lead to different biological activities and interactions compared to similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVDCFUZLGFKX-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501335376 | |
| Record name | (+)-2-Phenyl-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-41-5 | |
| Record name | (+)-2-Phenyl-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501335376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


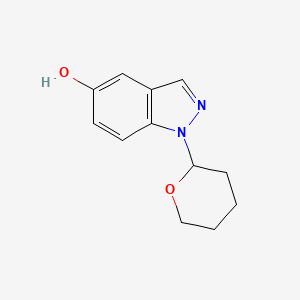

![4-{[3-(Methylthio)phenyl]thio}benzaldehyde](/img/structure/B8074357.png)
![(3R)-2-[(R)-1-(1-Naphthyl)ethyl]-3alpha-(2,3-dihydrobenzofuran-5-yl)-1,2,3,4-tetrahydro-9H-pyrrolo[3,4-b]quinoline-9-one](/img/structure/B8074364.png)
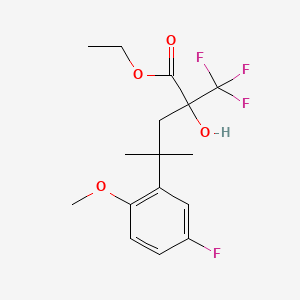
![5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B8074373.png)
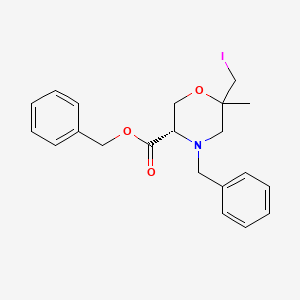
![Ethyl 2-[5-bromo-2-methyl-3-(4-methylsulfonylphenoxy)indol-1-yl]acetate](/img/structure/B8074376.png)
![(3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074391.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate](/img/structure/B8074392.png)
![Cyclopentyl 2-[methyl(6-sulfanylhexyl)amino]acetate](/img/structure/B8074393.png)
![1,1-Dibutyl-3-[3-[(dibutylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea](/img/structure/B8074400.png)
![1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride](/img/structure/B8074420.png)
